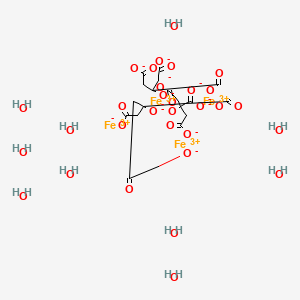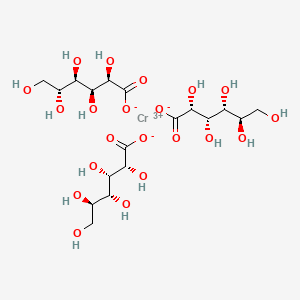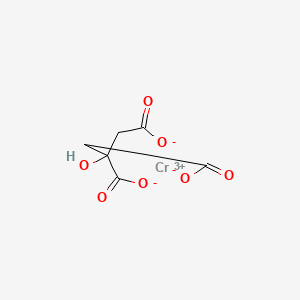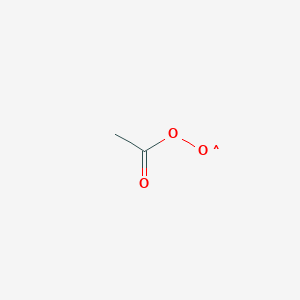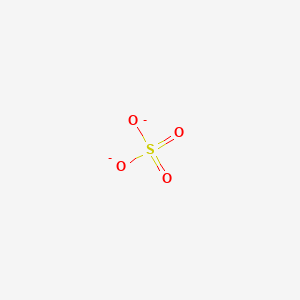
Sulfate Ion
Overview
Description
The sulfate ion is a polyatomic anion with the empirical formula SO₄²⁻. It consists of a central sulfur atom surrounded by four oxygen atoms in a tetrahedral arrangement. The sulfur atom is in the +6 oxidation state, while each oxygen atom is in the -2 oxidation state. The this compound carries an overall charge of -2 and is the conjugate base of the bithis compound (HSO₄⁻), which in turn is the conjugate base of sulfuric acid (H₂SO₄) .
Synthetic Routes and Reaction Conditions:
-
Oxidation of Metal Sulfides: Sulfate can be prepared from the oxidation of metal sulfides in the presence of oxygen, heat, and a catalyst. For example:
- ( 2Cu₂S + 5O₂ \rightarrow 2CuSO₄ + 2CuO )
- ( ZnS + 2O₂ \rightarrow ZnSO₄ ) .
-
Reaction with Sulfuric Acid: Sulfate can also be prepared by reacting metal hydroxides, metal oxides, or pure metals with sulfuric acid. For example:
- ( CuO + H₂SO₄ \rightarrow CuSO₄ + H₂O )
- ( Zn + H₂SO₄ \rightarrow ZnSO₄ + H₂ ) .
Industrial Production Methods:
Contact Process: The industrial production of sulfuric acid, which is a precursor to sulfate, involves the contact process. This process includes the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to produce sulfuric acid. The sulfuric acid can then react with various metals or metal oxides to form sulfates.
Types of Reactions:
-
Precipitation Reactions: Sulfate ions react with barium ions to form a white precipitate of barium sulfate (BaSO₄). This reaction is commonly used in qualitative analysis to test for the presence of sulfate ions:
-
Redox Reactions: Sulfate ions can undergo redox reactions, although they are generally weak oxidizing agents. For example, concentrated nitric acid can oxidize sulfur to the this compound:
Common Reagents and Conditions:
Barium Chloride: Used to test for sulfate ions by forming a white precipitate of barium sulfate.
Nitric Acid: Used in redox reactions to oxidize sulfur to sulfate.
Major Products:
Barium Sulfate: A white precipitate formed in the presence of barium ions.
Sulfur Dioxide and Nitrogen Dioxide: Gaseous products formed in redox reactions involving sulfur and nitric acid.
Chemistry:
Qualitative Analysis: Sulfate ions are used in qualitative analysis to test for the presence of various metal ions by forming insoluble sulfates.
Biology:
Cellular Functions: Sulfate ions play a role in various biological processes, including the synthesis of sulfur-containing amino acids and proteins.
Medicine:
Drug Formulations: Sulfate salts, such as magnesium sulfate, are used in medicine for their laxative and anti-inflammatory properties.
Industry:
Mechanism of Action
The sulfate ion exerts its effects primarily through its ability to form strong ionic bonds with metal cations. This property is utilized in various applications, such as precipitation reactions in qualitative analysis and the formation of sulfate salts in industrial processes. The this compound can also act as a ligand, coordinating with metal ions to form complex compounds .
Comparison with Similar Compounds
Sulfite Ion (SO₃²⁻): The sulfite ion has one less oxygen atom than the sulfate ion and is the conjugate base of sulfurous acid (H₂SO₃).
Uniqueness of this compound:
Stability: Sulfate ions are more stable and less prone to oxidation or reduction compared to sulfite ions.
Solubility: Most sulfate salts are soluble in water, except for those of calcium, lead, and barium, which form precipitates.
Properties
IUPAC Name |
sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042425 | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14808-79-8, 18785-72-3 | |
| Record name | Sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate-35S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfate ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





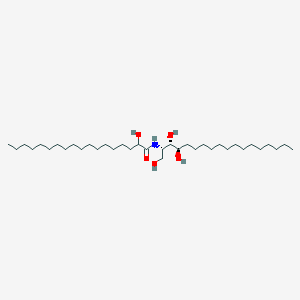


![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)


